Product packaging for 7-Hydroxy-8-methylisoflavone(Cat. No.:)

7-Hydroxy-8-methylisoflavone

Cat. No.: B5911651
M. Wt: 252.26 g/mol
InChI Key: XXFYWASMXZPBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-8-methylisoflavone is a synthetic isoflavone derivative of interest in biochemical and pharmacological research. Isoflavones are a class of polyphenolic compounds known for their diverse biological activities. They are structurally similar to estrogens and can interact with estrogen receptors, acting as selective estrogen receptor modulators (SERMs) . This makes them valuable tools for studying hormone-dependent processes. Furthermore, isoflavone scaffolds are investigated for their potential antiproliferative properties in cancer cell line studies, where they may activate apoptotic pathways and inhibit cell growth through both estrogen receptor-dependent and independent mechanisms . As a research chemical, this compound serves as a key intermediate for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies to develop new therapeutic agents. Researchers utilize this compound in vitro to explore its potential antioxidant, antimicrobial, or enzyme-inhibiting effects, which are common areas of interest for flavonoids and isoflavonoids . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B5911651 7-Hydroxy-8-methylisoflavone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-8-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-14(17)8-7-12-15(18)13(9-19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFYWASMXZPBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biotransformation Pathways

Identification in Biological Systems and Biosynthetic Context

Isoflavonoids, the class of compounds to which 7-Hydroxy-8-methylisoflavone belongs, are predominantly found as secondary metabolites in the plant kingdom, with a particular abundance in leguminous plants (Fabaceae family). nih.govfrontiersin.org They are integral to plant development and their interactions with the environment, often acting as phytoalexins to defend against pathogens or as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria. nih.govfrontiersin.org Common isoflavonoids produced by soybeans include daidzein (B1669772) and genistein (B1671435). frontiersin.org

While plants are the primary source, the ability to synthesize isoflavonoids is not exclusive to them. Research has confirmed the presence of isoflavonoid (B1168493) biosynthesis pathways in various microorganisms. mdpi.com Fungi and actinomycetes, particularly species of Streptomyces, have been identified as producers of these compounds. mdpi.comnih.govresearchgate.net The presence of key enzymes like chalcone (B49325) synthase in these microbes underscores their capability for isoflavone (B191592) synthesis. mdpi.com

The biosynthesis of isoflavonoids is a branch of the general flavonoid pathway. The core structure of flavonoids is synthesized by the enzyme chalcone synthase, which creates a chalcone scaffold. mdpi.com In the specific pathway leading to isoflavones, flavanones such as naringenin (B18129) or liquiritigenin (B1674857) serve as critical precursors. mdpi.comresearchgate.net

Naringenin is formed from naringenin chalcone through the action of chalcone isomerase (CHI). mdpi.comjst.go.jp From naringenin, the pathway to isoflavones is initiated by the enzyme isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase, which catalyzes the rearrangement of the B-ring from position 2 to position 3 of the C-ring. mdpi.comresearchgate.net This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate, which is then dehydrated to yield the corresponding isoflavone. mdpi.com

Alternatively, the pathway can proceed via liquiritigenin. researchgate.net Liquiritigenin is formed from isoliquiritigenin, which itself is produced from naringenin chalcone by the enzyme chalcone reductase (CHR). jst.go.jp The conversion of the flavanone (B1672756) precursor to the final isoflavone structure is a key branching point from other flavonoid classes.

Microbial Biotransformation and Enzymatic Derivatization

Microbial systems offer a powerful tool for the structural modification of isoflavonoids through biotransformation. researchgate.netnih.gov These processes, carried out by whole-cell microorganisms or isolated enzymes, can introduce functional groups with high specificity, leading to the generation of novel or rare derivatives. researchgate.netmedcraveonline.com Common reactions include hydroxylation, demethylation, glycosylation, and hydrogenation. researchgate.netnih.gov

Enzyme-catalyzed reactions are central to the biotransformation of isoflavonoids. Hydroxylation, the addition of a hydroxyl (-OH) group, is a particularly important modification catalyzed by enzymes like cytochrome P450 monooxygenases and dioxygenases. mdpi.comnih.gov These reactions can significantly alter the biological properties of the parent molecule.

A notable example involves the enzymatic dehalogenation of a synthetic fluorinated isoflavonoid. Studies on recombinant E. coli cells have shown that 2′-fluoro-7-hydroxy-8-methylisoflavone can be enzymatically converted, resulting in the removal of the fluorine atom and the introduction of hydroxyl groups. researchgate.net

A specific and well-documented example of isoflavone biotransformation involves the enzymes from Burkholderia sp. strain LB400. This bacterium possesses a multi-component enzyme system, biphenyl (B1667301) dioxygenase, which is involved in the degradation of polychlorinated biphenyls (PCBs). nih.govnih.gov The key components of this system are the terminal dioxygenase, encoded by the bphA gene, and a dehydrogenase, encoded by the bphB gene. researchgate.netnih.gov

The terminal dioxygenase (BphA) is an iron-sulfur protein that catalyzes the initial cis-dihydroxylation of the aromatic ring. researchgate.netnih.gov The resulting unstable cis-dihydrodiol is then a substrate for the NAD+-dependent dehydrogenase (BphB), which aromatizes the ring by catalyzing the formation of a dihydroxylated product. researchgate.net

Research has demonstrated that this enzymatic system can act on isoflavonoid substrates. Specifically, recombinant E. coli expressing the bphA and bphB genes from Burkholderia sp. strain LB400 were used to transform this compound. researchgate.net

The biotransformation of this compound by the sequential action of BphA and BphB enzymes yields a specific trihydroxyisoflavone. researchgate.net The BphA enzyme first attacks the B-ring of the isoflavone, converting this compound into an unstable cis-2′,3′-dihydrodiol-7-hydroxy-8-methylisoflavone intermediate. Subsequently, the BphB enzyme catalyzes the dehydrogenation of this intermediate to produce the final stable product, 7,2′,3′-trihydroxy-8-methylisoflavone. researchgate.net

This process highlights the catalytic versatility of the biphenyl dioxygenase system and its ability to generate novel polyhydroxylated isoflavonoids. researchgate.net A similar transformation was observed with the synthetic compound 2′-fluoro-7-hydroxy-8-methylisoflavone, which was also converted to 7,2′,3′-trihydroxy-8-methylisoflavone, demonstrating both hydroxylation and dehalogenation. researchgate.net

Interactive Data Tables

Table 1: Microbial Biotransformation of this compound

This table summarizes the enzymatic conversion of this compound by enzymes from Burkholderia sp. strain LB400.

Substrate Enzyme System Key Enzymes Product
This compound Biphenyl Dioxygenase BphA (Dioxygenase) 7,2′,3′-Trihydroxy-8-methylisoflavone
BphB (Dehydrogenase)
2′-Fluoro-7-hydroxy-8-methylisoflavone Biphenyl Dioxygenase BphA (Dioxygenase) 7,2′,3′-Trihydroxy-8-methylisoflavone

Table 2: List of Compounds Mentioned

Other Enzymatic Metabolic Alterations (e.g., Methylation)

Enzymatic modification is a key route for the metabolism of flavonoids and isoflavonoids, with methylation being a common transformation. This reaction is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the substrate. This alteration can significantly impact the bioavailability and biological activity of the compound.

While direct studies on the methylation of this compound are not extensively documented, the metabolism of structurally related isoflavonoids provides a strong indication of its potential for such enzymatic alteration. For instance, the enzymatic O-methylation of the 7-hydroxyl group is a known biotransformation for other isoflavones. Research on isoflavone O-methyltransferase (IOMT) from alfalfa has shown its capability to convert the isoflavone daidzein to 7-O-methyl daidzein (isoformononetin) in vitro nih.gov. This suggests that the 7-hydroxyl group of this compound is a likely target for OMTs.

Furthermore, studies on microbial biotransformation have highlighted the versatility of bacterial OMTs. These enzymes can catalyze methylation at various positions on the isoflavone scaffold, leading to a diverse array of metabolites. The modification of the hydroxyl group at the C-7 position is a frequently observed metabolic step for many flavonoids and isoflavonoids in microbial systems.

In Vitro Metabolic Fate and Biotransformation in Model Systems (e.g., hepatocyte cultures, microsomal assays)

The investigation of a compound's metabolic fate in controlled laboratory settings is crucial for understanding its potential behavior in a biological system. In vitro models such as microbial biotransformation systems, hepatocyte cultures, and microsomal assays are standard tools for these evaluations.

Biotransformation by Recombinant Microorganisms:

A significant finding in the study of this compound metabolism comes from a biotransformation study utilizing recombinant Escherichia coli. researchgate.net In this system, the isoflavone was subjected to the action of two key enzymes originally from Burkholderia sp.: biphenyl-2,3-dioxygenase (BphA) and biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB). researchgate.net

The biotransformation process initiated by these enzymes resulted in the hydroxylation of the B-ring of the isoflavone. The specific metabolite identified from this reaction was 7,2',3'-trihydroxy-8-methylisoflavone . researchgate.net This demonstrates a specific metabolic pathway for this compound, highlighting the susceptibility of its B-ring to enzymatic oxidation.

Metabolism in Hepatocyte Cultures and Microsomal Assays:

Currently, there is a lack of specific published data on the metabolic fate of this compound within hepatocyte cultures or liver microsomal assays. However, based on the well-documented metabolism of other isoflavonoids in these systems, several metabolic pathways can be anticipated.

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism for a vast number of xenobiotics, including flavonoids. nih.gov For isoflavones, microsomal hydroxylation is a common metabolic route, with modifications often occurring at the C-6, C-8, and C-3' positions. nih.gov Given the existing methyl substitution at the C-8 position of this compound, it is plausible that hydroxylation could occur at other available positions on the aromatic rings.

Hepatocyte cultures offer a more comprehensive model of liver metabolism, as they contain both phase I and phase II metabolic enzymes. springernature.com In addition to the CYP-mediated reactions observed in microsomes, hepatocytes can carry out conjugation reactions, such as glucuronidation and sulfation. The 7-hydroxyl group of this compound would be a prime candidate for conjugation with glucuronic acid or sulfate, a common detoxification pathway for flavonoids that increases their water solubility and facilitates their excretion.

An in-depth examination of the chemical synthesis of this compound and the generation of its analogs reveals complex strategies aimed at both creating the core structure and modifying it to explore its chemical space. These efforts are crucial for investigating the structure-activity relationships of this class of compounds.

Mechanistic Biological Investigations

In Vitro Cellular and Molecular Studies

Comprehensive searches of scientific databases and literature repositories did not yield any studies that have specifically investigated the in vitro cellular and molecular effects of 7-Hydroxy-8-methylisoflavone. The following subsections detail the specific areas where research is currently lacking.

No research data is available on how this compound modulates key intracellular signaling pathways.

There are no published studies that have examined the effect of this compound on the kinase activity profiles within cells, including its potential to activate or inhibit the mTOR signaling pathway.

The influence of this compound on the regulation of critical transcription factors such as NF-κB and AP-1, or its impact on the MAPK and Wnt signaling pathways, has not been the subject of any known scientific investigation.

There is a lack of data concerning the receptor binding affinity and potential ligand interactions of this compound. Specifically, no studies have been found that assess its ability to bind to and modulate the activity of estrogen receptors or any other cellular receptors.

The broader impact of this compound on the cellular transcriptome and proteome remains uncharacterized.

No studies employing transcriptomic or proteomic approaches, such as microarray or RNA-sequencing and mass spectrometry, have been conducted to create a comprehensive profile of the changes in gene and protein expression induced by this compound in any cellular model.

Effects on Gene and Protein Expression Profiles

Regulation of Apoptotic and Cell Cycle Regulatory Proteins (e.g., cyclin D1, CDK4 downregulation)

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. The cyclin D1/CDK4 complex, in particular, plays a pivotal role in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. nih.govresearchgate.net Overexpression of cyclin D1 is a common feature in various human carcinomas, making the cyclin D1/CDK4 complex a significant target for anti-cancer therapeutic strategies. researchgate.net

While direct studies on this compound are limited, research on structurally related flavonoids provides insight into potential mechanisms of action. For instance, compounds like 7,8-dihydroxyflavone (7,8-DHF) have been shown to modulate the cell cycle and induce apoptosis in cancer cells. nih.govnih.gov These flavonoids can trigger cell death by diminishing the levels of anti-apoptotic proteins, such as Bcl-2, and increasing the expression of pro-apoptotic proteins like cleaved-caspase-3. nih.govnih.gov The activation of caspases is a central event in the apoptotic cascade, leading to the execution of programmed cell death. mdpi.com

Furthermore, flavonoids can induce cell cycle arrest, often in the G1 phase, by downregulating the protein levels of both cyclin D1 and CDK4. nih.gov This downregulation disrupts the formation of the active cyclin D1/CDK4 complex. nih.gov The primary substrate for this complex is the retinoblastoma protein (Rb). nih.gov In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. nih.gov By inhibiting cyclin D1/CDK4, flavonoids prevent the hyperphosphorylation of Rb, thus maintaining its growth-suppressive function and effectively halting cell cycle progression. nih.gov This mechanism suggests a potential pathway by which this compound could exert antiproliferative effects.

Table 1: Effects of Selected Flavonoids on Apoptotic and Cell Cycle Regulatory Proteins

Compound Cell Line Effect Reference
Resveratrol Colon Cancer Cells (Caco-2, HCT-116) Decreased protein levels of cyclin D1 and CDK4. nih.gov
7,8-Dihydroxyflavone Human Hepatocarcinoma (HUH-7) Reduced Bcl-2 protein expression, elevated cleaved-caspase-3 levels. nih.govnih.gov
Lenvatinib/Regorafenib Human Hepatoma (Huh-7) Downregulated proteins including Cyclin B1 and BCL-xL, leading to G0/G1 arrest. frontiersin.org

Enzyme Interaction and Inhibition Kinetics

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid metabolic pathway, responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. nih.govresearchgate.net These enzymes, particularly the inducible COX-2 isoform and 5-lipoxygenase (5-LOX), are often overexpressed in inflammatory conditions and various types of cancer. nih.govresearchgate.net Consequently, the dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory therapies with potentially reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govnih.gov

Flavonoids, as a class of compounds, are recognized for their potential to inhibit these oxidoreductases. The inhibitory mechanism often involves direct interaction with the enzyme's active site, preventing the binding of the arachidonic acid substrate. While specific kinetic data for this compound is not extensively documented, the general structure of isoflavones suggests a capacity for such interactions. The development of dual inhibitors that simultaneously block both COX and 5-LOX could enhance anti-inflammatory effects while mitigating the gastrointestinal side effects associated with NSAIDs. nih.gov

Hydroxysteroid 17β-dehydrogenase type 4 (HSD17B4) is a multifunctional enzyme primarily located in peroxisomes. hitpredict.orgnih.gov It exhibits several catalytic activities, including 17β-hydroxysteroid dehydrogenase activity, which is crucial for the metabolism of steroid hormones like estrogens and androgens, and enoyl-CoA hydratase activity, which is involved in the β-oxidation of fatty acids. hitpredict.orgnih.gov Given the structural similarity of isoflavones to steroidal estrogens, they are often investigated for their potential to interact with enzymes involved in steroid metabolism.

The isoflavone (B191592) nucleus of this compound mimics the phenolic A-ring of estrogens, suggesting it could potentially bind to the active site of HSD17B4. Such an interaction could modulate the enzyme's ability to interconvert active and inactive forms of steroid hormones, thereby influencing hormone-dependent physiological and pathological processes. The enoyl-CoA hydratase function of HSD17B4 is part of its central domain, which participates in fatty acid breakdown. nih.gov Interaction of small molecules with this enzyme could therefore have broader metabolic implications beyond steroid regulation.

The antioxidant properties of flavonoids are a cornerstone of their biological activity. These mechanisms are multifaceted and include the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as the enhancement of the cell's endogenous antioxidant defense systems. mdpi.commdpi.com

Free Radical Scavenging: The primary mechanism for the direct antioxidant action of flavonoids is their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. researchgate.netmdpi.com The resulting flavonoid radical is stabilized by the delocalization of the unpaired electron across the aromatic ring system, making it relatively unreactive. The presence and position of hydroxyl groups on the flavonoid scaffold are critical for this activity. researchgate.net While detailed studies on this compound are scarce, related compounds like 7,8-dihydroxyflavone have demonstrated potent free radical quenching potential in a dose-dependent manner. researchgate.net This activity is crucial in protecting cells from oxidative damage to lipids, proteins, and DNA. researchgate.net

Table 2: Antioxidant Mechanisms of Action for Related Flavonoids

Compound/Class Mechanism Outcome Reference
7-Hydroxy flavone Direct electron transfer from -OH groups Scavenging of DPPH free radicals. researchgate.net
7,8-Dihydroxyflavone Direct radical quenching Dose-dependent scavenging of superoxide radicals. researchgate.net
7,8-Dihydroxyflavone Enhancement of antioxidant defenses Increased total superoxide dismutase (SOD) activity. nih.gov
7,8-Dihydroxyflavone Enhancement of antioxidant defenses Increased cellular glutathione (GSH) levels. nih.gov

Structure-Activity Relationship (SAR) Studies and Computational Modeling

The biological activities of flavonoids are intimately linked to their chemical structure. Structure-activity relationship (SAR) studies, often aided by computational modeling, aim to identify the specific molecular features responsible for their mechanistic actions. nih.govscienceopen.com

For antioxidant activity, several structural features are considered crucial:

Hydroxyl Groups: The number and location of hydroxyl (-OH) groups on the A and B rings are paramount for free radical scavenging. researchgate.net The 7-hydroxy group on the A-ring of this compound is a key contributor to its potential antioxidant capacity.

C2-C3 Double Bond in Ring C: Conjugation between the A and B rings, facilitated by the C2-C3 double bond and the 4-keto group in the C ring, allows for the delocalization of the unpaired electron after hydrogen donation, which stabilizes the resulting flavonoid radical and enhances scavenging activity. mdpi.com

4-Keto Group in Ring C: The carbonyl group at the C4 position also participates in electron delocalization, contributing to the stability of the flavonoid radical. mdpi.com

The presence of a methyl group at the C8 position, as in this compound, can also influence its biological properties. Methylation can affect the molecule's lipophilicity, which in turn can alter its membrane permeability and bioavailability. It may also sterically influence interactions with target proteins. SAR studies on other flavonoids have shown that methoxy groups can sometimes enhance anti-inflammatory activity, suggesting that substitutions on the A-ring play a vital role in modulating the biological effects of these compounds. mdpi.com

Influence of Substituent Position and Type on Activity (e.g., hydroxyl vs. methoxy groups)

The antioxidant activity of flavonoids, a broader class to which isoflavones belong, is heavily dependent on the number and arrangement of hydroxyl groups. These groups can donate a hydrogen atom to neutralize free radicals. Specifically, the presence of a hydroxyl group at the C7 position, as seen in this compound, is a common feature in many biologically active flavonoids.

Studies on various flavonoids have demonstrated that hydroxylation generally enhances biological activities such as antibacterial and anticancer effects. For instance, the 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring are considered important pharmacophores for anti-MRSA activity in flavonoids. While this provides a general understanding, the specific impact of the 8-methyl group in conjunction with the 7-hydroxyl group on the activity of this particular isoflavone requires more targeted research.

Conversely, the presence of methoxy groups can sometimes reduce the biological activity of flavonoids. For example, some studies have shown that methoxy groups can decrease the antibacterial properties of these compounds. However, in other contexts, such as anti-lung cancer activity, the presence of methoxy groups can be beneficial. The activity of certain flavonoid derivatives was enhanced by increasing the number of methoxy groups on the A-ring, although a methoxy group at the C-5 position was found to reduce activity due to steric hindrance. In the case of this compound, the interplay between the 7-hydroxyl group and the 8-methyl group likely dictates its specific biological profile, distinguishing it from other isoflavones. A comparative analysis with its methoxylated counterpart, 7-Methoxy-8-methylisoflavone, would be invaluable in elucidating the precise role of the hydroxyl group in its activity.

Table 1: Influence of Hydroxyl vs. Methoxy Groups on Flavonoid Activity (General Observations)

Substituent GroupGeneral Effect on Biological ActivityReference
Hydroxyl (-OH)Often enhances antioxidant, antibacterial, and anticancer activities. The position is critical.
Methoxy (-OCH3)Can either decrease or increase activity depending on the specific biological target and its position on the flavonoid core.

This table presents general trends observed in the broader class of flavonoids and may not be directly representative of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models have been successfully developed for various flavonoids to predict their activity as inhibitors of enzymes like pancreatic lipase and to understand their cytotoxic effects against cancer cell lines. For instance, a QSAR study on flavone and isoflavone derivatives against the HeLa cancer cell line found that the cytotoxicity was mainly governed by quantum-chemical factors such as the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific carbon atoms. These models can help in the rational design of new, more potent analogues.

A typical QSAR study involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A robust QSAR model should have good statistical quality (high R²) and predictive ability (high q²).

For this compound, a QSAR study could elucidate the quantitative impact of the 7-hydroxyl and 8-methyl groups on its biological activity. By comparing it with a series of related isoflavones with different substituents at these positions, a predictive model could be built to guide the synthesis of more active derivatives.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level.

While specific molecular docking or MD simulation studies for this compound were not found in the available literature, studies on structurally related flavonoids offer valuable precedents. For example, molecular docking and MD simulations have been used to investigate the interactions of 7,8-dihydroxyflavone and its derivatives with protein targets like the TrkB receptor and VEGFR2. These studies can identify key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular dynamics simulations can further explore the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding and any conformational changes that may occur upon binding. Such simulations have been employed to study protein-protein interactions and the role of water molecules at the interface.

For this compound, these computational techniques could be instrumental in identifying potential protein targets and elucidating its mechanism of action. By docking the compound into the binding sites of various enzymes or receptors and running MD simulations, researchers could predict its most likely biological targets and design experiments to validate these predictions.

In Vivo Studies in Non-Human Biological Systems (Mechanism-Focused)

Investigation of Metabolic Fate and Metabolite Identification in Model Organisms (e.g., isotopic labeling for tracking)

The metabolic fate of a compound describes its absorption, distribution, metabolism, and excretion (ADME) within a biological system. Understanding the metabolism of this compound is crucial for interpreting its biological activity, as its metabolites may be more or less active than the parent compound.

Specific studies on the metabolic fate of this compound in model organisms are scarce. However, the general metabolism of isoflavones has been extensively studied. Isoflavones in dietary sources are often present as glycosides, which are hydrolyzed in the intestine to their aglycone forms before absorption. Following absorption, these aglycones can undergo phase I and phase II metabolism in the liver and other tissues. Phase I reactions often involve hydroxylation, while phase II reactions typically involve conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

For instance, studies on 7,8-dihydroxyflavone in mice have shown that it can be O-methylated and glucuronidated in vivo. The parent compound and its methylated metabolites were found to cross the blood-brain barrier.

To definitively track the metabolic fate of this compound, isotopic labeling could be employed. This technique involves replacing one or more atoms in the molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ³H). The labeled compound can then be administered to a model organism, and its distribution and the identity of its metabolites in various tissues and excreta can be determined using techniques like mass spectrometry or by detecting radioactivity. This approach provides a powerful tool for constructing a detailed metabolic map of the compound.

Assessment of Molecular Biomarkers and Pathway Modulation in Animal Tissues

Once the metabolic profile of this compound is understood, the next step is to investigate its effects on molecular biomarkers and signaling pathways in animal tissues. This helps to elucidate the mechanisms underlying its observed biological activities.

While direct evidence for this compound is lacking, studies on other isoflavones and flavonoids provide a roadmap for such investigations. For example, the flavonoid mimetic 7,8-dihydroxyflavone has been shown to activate the TrkB receptor in muscle tissue of diet-induced obese mice, leading to enhanced expression of uncoupling protein 1 (UCP1) and increased AMP-activated protein kinase (AMPK) activity. These changes in molecular biomarkers resulted in increased energy expenditure and improved insulin sensitivity.

To assess the effects of this compound, researchers could administer the compound to animal models and then analyze various tissues (e.g., liver, adipose tissue, brain) for changes in the expression or activity of key proteins and genes involved in relevant pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and transcriptomic or proteomic analyses could be employed to identify modulated biomarkers and pathways. This would provide a detailed picture of the compound's molecular mechanism of action in a whole-organism context.

Organismal Biotransformation and Elimination Processes

Biotransformation refers to the metabolic conversion of compounds in the body, while elimination is the process of their removal. These processes are critical determinants of a compound's bioavailability and duration of action.

As with other aspects of its biology, specific data on the biotransformation and elimination of this compound are not available. However, based on the known metabolism of other isoflavones, it is likely that this compound undergoes significant biotransformation. The primary routes of metabolism for isoflavones in mammals involve glucuronidation and sulfation of the hydroxyl groups. The resulting conjugates are more water-soluble and are readily excreted in the urine and bile.

The gut microbiota can also play a crucial role in the biotransformation of isoflavones. Intestinal bacteria can deconjugate metabolites and further metabolize the aglycones into smaller phenolic compounds, which can then be absorbed or excreted.

The elimination of isoflavones and their metabolites occurs primarily through the kidneys (urine) and the liver (bile and feces). The relative contribution of these routes depends on the specific compound and the animal species. To characterize the biotransformation and elimination of this compound, studies in animal models would be necessary. These would involve administering the compound and then collecting and analyzing urine, feces, and bile to identify and quantify the parent compound and its metabolites over time.

Advanced Analytical Methodologies for Research Applications

Spectroscopic and Chromatographic Techniques for Structural Characterization of Metabolites and Derivatives

The elucidation of the precise chemical structure of 7-Hydroxy-8-methylisoflavone and its derivatives relies heavily on a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed information on the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of individual atoms. sbq.org.br For instance, ¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their electronic environment based on chemical shifts (δ) in parts per million (ppm). sbq.org.brrsc.org The splitting of these signals (multiplicity) further provides information about neighboring protons. uab.edu

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms. sbq.org.brresearchgate.net COSY experiments identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. sbq.org.br HSQC and HMBC experiments correlate proton signals with their directly attached carbon atoms (HSQC) or with carbon atoms two or three bonds away (HMBC), respectively. researchgate.net This information is crucial for assembling the complete carbon skeleton and assigning the positions of substituents, such as the hydroxyl and methyl groups on the isoflavone (B191592) core. The analysis of NMR data for related isoflavone structures, such as 5,7-dihydroxy-4'-methoxyisoflavone (biochanin A), provides a comparative basis for the definitive assignment of all proton and carbon signals of this compound. sbq.org.brresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Isoflavone

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
2156.308.14 (s)
3121.85-
4181.95-
5163.42-
6100.156.29 (d, J = 2.0)
7165.76-
894.626.43 (d, J = 2.0)
9158.94-
10105.66-
1'111.91-
2'157.60-
3'103.126.52 (d, J = 2.5)
4'162.15-
5'106.386.50 (dd, J = 8.6, 2.5)
6'132.717.19 (d, J = 8.6)

Note: This table is illustrative and based on data for a related isoflavone. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is instrumental in determining the molecular weight of this compound and its metabolites and in deducing their elemental composition. ekb.eg High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula of a compound. rsc.org

When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of individual components. ekb.eg The ionization method, often Electrospray Ionization (ESI), can be operated in either positive or negative mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion into smaller product ions. nih.gov The resulting fragmentation pattern is unique to the molecule's structure and can be used for its unambiguous identification, even in trace amounts. nih.gov For isoflavones, characteristic fragmentation patterns often involve retro-Diels-Alder reactions and losses of small molecules like CO and H₂O, providing key structural information. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum shows the absorption of radiation as a function of frequency (or wavenumber, typically in cm⁻¹). For this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH) group, which exhibits a characteristic broad absorption band, and the carbonyl (C=O) group of the γ-pyrone ring, which shows a strong, sharp absorption. The spectrum also reveals absorptions corresponding to C-H bonds in the aromatic rings and the methyl group, as well as C=C and C-O stretching vibrations within the isoflavone skeleton.

Quantitative Analysis in Biological Research Matrices (e.g., cell lysates, animal tissues)

Accurate quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. This requires highly sensitive and selective analytical methods capable of detecting and measuring low concentrations of the compound in complex matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of isoflavones in biological matrices. researchgate.netcabidigitallibrary.org The method involves separating the analyte from other components in the sample based on their differential partitioning between a stationary phase (the column) and a mobile phase. rsc.org For this compound, reversed-phase HPLC with a C18 column is commonly employed, where the analyte is eluted with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov

Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at the maximum absorbance wavelength of the isoflavone. researchgate.net However, for higher sensitivity and selectivity, especially in complex biological samples like cell lysates and animal tissues, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. nih.govnih.govsciex.com LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. rsc.org

For quantitative analysis, a specific and sensitive LC-MS/MS method is typically developed and validated. nih.gov This involves using multiple reaction monitoring (MRM), where a specific parent ion of this compound is selected and fragmented, and a characteristic product ion is monitored for quantification. sciex.com An internal standard, a compound with similar chemical properties but a different mass, is often added to the sample to correct for variations in sample preparation and instrument response. nih.gov The method is validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable and reproducible results. nih.govnih.gov

Table 2: Example Parameters for a Validated LC-MS/MS Method for Isoflavone Quantification

ParameterValue
ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 - 0.8 mL/min
Ionization ModeESI Positive or Negative
MRM Transition (Analyte)Parent Ion (m/z) > Product Ion (m/z)
MRM Transition (Internal Standard)Parent Ion (m/z) > Product Ion (m/z)
Linearity Rangee.g., 1 - 1000 ng/mL
LLOQe.g., 1 ng/mL

Note: This table presents typical parameters. Specific values would be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the analysis of isoflavones like this compound, particularly after their conversion into more volatile derivatives. This derivatization step is crucial because isoflavones, in their natural state, are often not volatile enough for direct GC analysis. The most common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.

In a study focusing on the analysis of ipriflavone (B1672107) and 5-methyl-7-hydroxy-isoflavone, the TMS derivative of 5-methyl-7-hydroxy-isoflavone was analyzed using GC-MS. The resulting mass spectrum showed a distinct molecular ion peak at m/z 324, along with characteristic fragment ions at m/z 309, 222, and 102. researchgate.net These fragment ions are indicative of the specific structure of the derivatized molecule and are essential for its unambiguous identification. The fragmentation pattern provides a unique "fingerprint" for the compound, allowing for its detection and quantification even in complex biological matrices like urine. researchgate.net

The application of GC-MS is not limited to parent compounds. It is also instrumental in identifying and quantifying metabolites. For instance, research has shown that GC-MS can be used to detect various hydroxylated metabolites of isoflavones. researchgate.net The ability to measure multiple modified bases from all four DNA bases in a single sample highlights the capability of GC/MS. nih.gov

It is important to note that the derivatization process itself can sometimes introduce artifacts. For example, there have been concerns that the derivatization of DNA hydrolysates could lead to the artificial generation of 8-hydroxyguanine (B145757) from guanine. nih.gov However, studies have shown that by using specific reagents and controlled conditions, such as employing pyridine (B92270) instead of acetonitrile and performing the reaction at room temperature, these artifacts can be minimized or eliminated. nih.gov This underscores the importance of careful method development and validation in GC-MS analysis.

CompoundDerivativeMolecular Ion (m/z)Characteristic Fragment Ions (m/z)Reference
5-Methyl-7-hydroxy-isoflavoneTMS324309, 222, 102 researchgate.net

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) has emerged as a valuable technique for the analysis of a wide range of compounds, including isoflavones and their metabolites. This method offers high resolution, efficiency, and requires only small sample volumes. mdpi.com CE separates molecules based on their charge-to-hydrodynamic ratio in an electric field, making it particularly suitable for the analysis of charged species like glucuronidated metabolites. mdpi.comnih.gov

A key application of CE in isoflavone research is the study of their metabolism. For instance, an assay using CE was developed to investigate the in vitro glucuronidation of 7-hydroxycoumarin, a compound structurally related to isoflavones. nih.gov This method allowed for the direct determination of the 7-hydroxycoumarin-glucuronide metabolite in the reaction mixture without the need for extensive sample cleanup. nih.gov The separation was achieved in an untreated silica (B1680970) capillary using a phosphate (B84403) buffer containing deoxycholic acid and acetonitrile, with detection at 320 nm. nih.gov This demonstrates the potential of CE for monitoring enzymatic reactions and determining kinetic parameters.

To prevent the adsorption of analytes to the capillary wall, which can be a challenge in CE, coated capillaries, such as those with a polyvinyl alcohol lining, can be utilized. nih.gov The versatility of CE is further enhanced by its ability to be coupled with mass spectrometry (CE-MS), providing both separation and structural identification of analytes. nih.gov For example, a CE-MS/MS method was developed for the screening and confirmation of various drug targets, showcasing the technique's broad applicability. nih.gov

AnalyteMatrixCE ConditionsDetectionLimit of Detection (LOD)Reference
7-Hydroxycoumarin-glucuronideEnzyme reaction mixture100 mM phosphate/11 mM deoxycholic acid/acetonitrile, pH 7.0UV, 320 nm2 µg/mL nih.gov
Multiple drug targetsDietary supplements20 mM ammonium (B1175870) formate (B1220265) in 20% (v/v) acetonitrile/water, pH 8ESI-MS/MS1.0 to 750 µg/g nih.gov

Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction, Enzymatic Hydrolysis)

The accurate analysis of this compound and related compounds from complex matrices such as food products or biological fluids necessitates efficient sample preparation. Advanced techniques like Solid-Phase Extraction (SPE) and enzymatic hydrolysis are crucial for isolating and concentrating the analytes of interest while removing interfering substances. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of isoflavones from various samples. nih.govresearchgate.net The choice of sorbent material is critical for achieving high recovery and selectivity. Divinylbenzene-based cartridges have been shown to be particularly effective for the retention of isoflavones. nih.gov An optimized SPE method can achieve high recovery rates, often exceeding 97%, with excellent reproducibility. nih.govresearchgate.net A more recent development is magnetic solid-phase extraction (MSPE), which utilizes magnetic nanoparticles as sorbents. nih.gov This approach simplifies the extraction process as the sorbent can be easily separated from the sample solution using a magnet, eliminating the need for cartridges. nih.gov

Enzymatic Hydrolysis is often employed to convert isoflavone glycosides, the form in which they are commonly found in plants, into their aglycone forms. This is important because the aglycones are generally considered the biologically active forms. Enzymes such as β-glucosidase and snailase are effective in hydrolyzing the glycosidic bonds. nih.govfrontiersin.org The efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme concentration, temperature, and incubation time. nih.gov For instance, a recombinant β-glucosidase from the hyperthermophile Thermotoga maritima has been shown to efficiently hydrolyze isoflavone glycosides at high temperatures. nih.gov Interestingly, research has indicated that prior hydrolysis of isoflavone glycosides to aglycones does not necessarily enhance their bioavailability in humans. nih.gov

TechniqueApplicationKey Findings/ParametersReference
Solid-Phase Extraction (SPE)Concentration and clean-up of soy isoflavonesMean recovery of 99.37%; Divinylbenzene-based cartridges are highly effective. nih.gov
Magnetic Solid-Phase Extraction (MSPE)Selective extraction of isoflavones from soymilkUtilizes baicalin-functionalized magnetic nanoparticles; simplifies the extraction process. nih.gov
Enzymatic Hydrolysis (β-glucosidase)Conversion of isoflavone glycosides to aglyconesRecombinant β-glucosidase from Thermotoga maritima is efficient at 80°C. nih.gov
Enzymatic Hydrolysis (Snailase)Hydrolysis of flavonoid glycosidesEffective for generating isoflavone aglycones like genistein (B1671435) and formononetin. frontiersin.org

Application of Isotopic Labeling for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., ¹³C, ²H), researchers can track the absorption, distribution, metabolism, and excretion of the labeled compound using mass spectrometry-based methods. nih.gov

This approach has been instrumental in understanding the pharmacokinetics of isoflavones and their metabolites. For example, stable-isotope-labeled tracers, such as [¹³C] S-(-)equol and [¹³C] R-(+)equol, have been used to compare the pharmacokinetic profiles of these two equol (B1671563) diastereoisomers in healthy adults. nih.gov Such studies provide valuable information on their bioavailability, absorption rates, and elimination half-lives. nih.gov The use of heavy, isotopically labeled internal standards is considered the gold standard for quantitative analysis in complex biological samples, as it allows for precise and accurate measurements by correcting for any analyte loss during sample preparation and analysis. nih.gov

Furthermore, isotopic labeling can help elucidate complex metabolic pathways. For instance, labeling complex polyphenols with ¹⁴C-sucrose in plant cell culture allows for the tracking of these compounds in animal experiments, providing insights into their absorption and tissue uptake. nih.gov While not specifically documented for this compound, the principles and methodologies established for other isoflavones are directly applicable to studying its metabolic pathways. This includes investigating potential routes such as reduction of the C-ring to form dihydro-metabolites or cleavage of the heterocyclic C-ring. nih.gov

Future Research Trajectories and Methodological Innovations

Elucidation of Novel Biological Mechanisms and Undiscovered Molecular Targets

Future research on 7-Hydroxy-8-methylisoflavone should prioritize the discovery of novel biological activities and the identification of previously unknown molecular targets. While some isoflavones are known for their interactions with certain receptors, the complete mechanistic profile of this compound remains largely unexplored. A deeper investigation into its potential interactions with a wider array of cellular receptors, enzymes, and signaling pathways is crucial. For instance, exploring its effects on pathways not traditionally associated with isoflavones could reveal unique therapeutic applications. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to systematically identify binding partners and unravel its complete target landscape. Furthermore, investigating its role in modulating cellular processes like autophagy, senescence, and immune responses could open new avenues for research.

Development of Advanced Synthetic Routes for Complex Analogs with Enhanced Mechanistic Specificity

To further probe the structure-activity relationship and enhance the therapeutic potential of this compound, the development of advanced synthetic methodologies is paramount. Current synthetic approaches can be expanded to create a diverse library of complex analogs with modifications at various positions of the isoflavone (B191592) scaffold. For example, a synthetic method for 7-hydroxy-5-methoxyisoflavones has been developed, which can be adapted and modified to produce novel derivatives of this compound. researchgate.net The introduction of different functional groups, such as halogens, alkyl chains, or heterocyclic moieties, could significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties. The synthesis of such analogs would enable a more precise dissection of the molecular interactions driving its biological effects and could lead to the development of compounds with enhanced potency and reduced off-target effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics)

A holistic understanding of the biological impact of this compound can be achieved through the integration of multi-omics data. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive map of the molecular changes induced by the compound. nih.govmdpi.com This systems-level approach allows for the identification of key pathways and regulatory networks that are perturbed by this compound. nih.gov For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide insights into the downstream effects on cellular metabolism. The integrated analysis of these datasets can help in constructing detailed mechanistic models of the compound's action and in identifying potential biomarkers for its activity. nih.govnih.gov

Omics LayerPotential Insights for this compound Research
Genomics Identify genetic variations that may influence individual responses to the compound.
Transcriptomics Reveal changes in gene expression profiles and identify regulated pathways.
Proteomics Uncover alterations in protein abundance, modifications, and interaction networks.
Metabolomics Characterize changes in the cellular metabolic fingerprint and identify affected biochemical pathways.

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Biological Systems

Accurate and sensitive detection of this compound and its metabolites in complex biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Future efforts should focus on refining existing analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to improve their sensitivity and specificity. The development of novel analytical techniques, including advanced sample preparation methods and high-resolution mass spectrometry, will enable the precise quantification of the compound and its derivatives at low concentrations in tissues and fluids. This will facilitate a more accurate assessment of its bioavailability, distribution, metabolism, and excretion, which are essential for understanding its in vivo behavior.

Exploration of Biocatalytic Pathways for Sustainable Production and Novel Derivatization

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis for the production of this compound and its analogs. The use of enzymes, such as flavin-dependent monooxygenases, can enable the regioselective hydroxylation of flavonoid scaffolds, providing a route to novel derivatives. nih.gov For instance, the biotransformation of this compound has been demonstrated using specific enzymes. researchgate.net Research into identifying and engineering novel biocatalysts from microbial or plant sources could lead to more efficient and environmentally friendly production processes. Furthermore, biocatalytic methods can be employed for the synthesis of unique derivatives that are difficult to obtain through conventional chemical means, thereby expanding the chemical space for biological screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.